N-({1-[4-(2,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide N-({1-[4-(2,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 920113-94-6
VCID: VC21392891
InChI: InChI=1S/C25H27N3O3/c1-18-11-12-22(19(2)16-18)30-14-6-5-13-28-21-9-4-3-8-20(21)27-24(28)17-26-25(29)23-10-7-15-31-23/h3-4,7-12,15-16H,5-6,13-14,17H2,1-2H3,(H,26,29)
SMILES: CC1=CC(=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C
Molecular Formula: C25H27N3O3
Molecular Weight: 417.5g/mol

N-({1-[4-(2,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide

CAS No.: 920113-94-6

Cat. No.: VC21392891

Molecular Formula: C25H27N3O3

Molecular Weight: 417.5g/mol

* For research use only. Not for human or veterinary use.

N-({1-[4-(2,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide - 920113-94-6

Specification

CAS No. 920113-94-6
Molecular Formula C25H27N3O3
Molecular Weight 417.5g/mol
IUPAC Name N-[[1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Standard InChI InChI=1S/C25H27N3O3/c1-18-11-12-22(19(2)16-18)30-14-6-5-13-28-21-9-4-3-8-20(21)27-24(28)17-26-25(29)23-10-7-15-31-23/h3-4,7-12,15-16H,5-6,13-14,17H2,1-2H3,(H,26,29)
Standard InChI Key JDRIFZOAEFHMSN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C
Canonical SMILES CC1=CC(=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C

Introduction

Chemical Structure and Properties

N-({1-[4-(2,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide features a complex molecular structure with several key components: a benzodiazole core (1H-1,3-benzodiazol-2-yl group), a furan-2-carboxamide moiety, a 4-(2,4-dimethylphenoxy)butyl chain attached to the benzodiazole nitrogen, and a methyl linker between the benzodiazole and the carboxamide group. This arrangement of functional groups creates a molecule with specific spatial characteristics that influence its biological interactions and physical properties.

The compound contains multiple functional groups, including amide, ether, and heterocyclic rings, which contribute to its chemical reactivity and potential for interaction with biological targets. The benzodiazole core provides a rigid scaffold that can interact with various biological targets, while the furan carboxamide moiety can participate in hydrogen bonding interactions. The dimethylphenoxy butyl chain increases the compound's hydrophobicity and may enhance its ability to cross cell membranes.

Based on the structural components and similar compounds, the physical and chemical properties of this compound can be estimated as shown in Table 1.

Table 1: Estimated Physical and Chemical Properties

PropertyValueNotes
Molecular FormulaC25H27N3O3Estimated based on structure
Molecular WeightApproximately 417.5 g/molCalculated from molecular formula
Physical StateSolidCommon for similar compounds
SolubilityLimited solubility in water; Soluble in organic solventsTypical for compounds with aromatic and alkyl regions
LogPApproximately 4-5Estimated based on structure, indicating lipophilicity

Synthesis Methods

The synthesis of N-({1-[4-(2,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide likely involves a multi-step synthesis pathway. Based on general approaches for similar compounds, the synthesis typically involves several key stages that build the molecule in a controlled and selective manner.

Preparation of Key Intermediates

The synthesis would likely begin with the preparation of two key intermediates: the benzodiazole core structure and the furan-2-carboxylic acid derivative. The benzodiazole core can be prepared from o-phenylenediamine, while the furan-2-carboxylic acid is commercially available or can be synthesized from furan through oxidation reactions. These intermediates serve as the building blocks for the more complex final structure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator